3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-[2-(furan-2-yl)ethyl]propanamide
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Overview
Description
3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-[2-(furan-2-yl)ethyl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrimidoindazole core with a furan-ethyl-propanamide side chain, making it an interesting subject for research in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-[2-(furan-2-yl)ethyl]propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrimidoindazole core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted aniline and a pyrimidine derivative, under acidic or basic conditions.
Introduction of the fluoro and methyl groups: These groups can be introduced via electrophilic aromatic substitution reactions using appropriate reagents like fluorinating agents and methylating agents.
Attachment of the furan-ethyl-propanamide side chain: This step involves the coupling of the furan derivative with the pyrimidoindazole core, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-[2-(furan-2-yl)ethyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The carbonyl group in the propanamide side chain can be reduced to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Furanone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: It may have potential as a lead compound for the development of new pharmaceuticals, particularly in the field of oncology.
Industry: It could be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-[2-(furan-2-yl)ethyl]propanamide is not fully understood, but it is believed to involve interactions with specific molecular targets. These interactions could include binding to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets would need to be elucidated through further research.
Comparison with Similar Compounds
Similar Compounds
3-(2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-[2-(furan-2-yl)ethyl]propanamide: Similar structure but lacks the fluoro group.
3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-[2-(thiophen-2-yl)ethyl]propanamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
The presence of the fluoro group and the furan-ethyl-propanamide side chain in 3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-[2-(furan-2-yl)ethyl]propanamide makes it unique compared to its analogs. These structural features could confer distinct chemical and biological properties, making it a valuable compound for further study.
Properties
Molecular Formula |
C20H19FN4O3 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
3-(10-fluoro-2-methyl-4-oxo-6H-pyrimido[1,2-b]indazol-3-yl)-N-[2-(furan-2-yl)ethyl]propanamide |
InChI |
InChI=1S/C20H19FN4O3/c1-12-14(7-8-17(26)22-10-9-13-4-3-11-28-13)20(27)25-19(23-12)18-15(21)5-2-6-16(18)24-25/h2-6,11,24H,7-10H2,1H3,(H,22,26) |
InChI Key |
GHAJBRPLVCXCDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)C3=C(N2)C=CC=C3F)CCC(=O)NCCC4=CC=CO4 |
Origin of Product |
United States |
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